BP-1-102

Catalog No.
S548326
CAS No.
1334493-07-0
M.F
C29H27F5N2O6S
M. Wt
626.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BP-1-102

CAS Number

1334493-07-0

Product Name

BP-1-102

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid

Molecular Formula

C29H27F5N2O6S

Molecular Weight

626.6 g/mol

InChI

InChI=1S/C29H27F5N2O6S/c1-35(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)15-22(38)36(19-11-12-20(29(39)40)21(37)13-19)14-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h7-13,17,37H,2-6,14-15H2,1H3,(H,39,40)

InChI Key

WNVSFFVDMUSXSX-UHFFFAOYSA-N

SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

BP-1-102; BP1-102; BP 1-102; BP1102; BP-1102; BP 1102.

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC(=C(C=C3)C(=O)O)O)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F

Description

The exact mass of the compound 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid is 626.151 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Search Results: Scientific databases like PubMed and Google Scholar do not yield any significant results for research directly connected to 4-CHBA.
  • Commercial Availability: There are a few commercial suppliers of 4-CHBA, but the product descriptions typically lack details on its specific applications.

Given the absence of substantial scientific literature, it is challenging to determine the specific research areas where 4-CHBA might be employed.

Here are some possibilities for future research based on the structure of the molecule:

  • Medicinal Chemistry: The structure of 4-CHBA suggests potential for investigation as a new therapeutic agent. The presence of a sulfonamide group and a fluorinated moiety are commonly found in various medications [, ]. However, further research is needed to understand its biological activity and potential therapeutic targets.
  • Material Science: The molecule may possess interesting physical or chemical properties that could be useful in material science applications. For instance, the combination of a benzoic acid group and a cyclohexyl moiety could influence its solubility or self-assembly behavior, but further investigation is required.

BP-1-102 is a small-molecule compound primarily recognized for its role as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This compound has garnered attention in the field of cancer research due to its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, including T-cell acute lymphoblastic leukemia and gastric cancer cells. The chemical structure of BP-1-102 allows it to bind specifically to the Src homology 2 domain of STAT3, effectively blocking its phosphorylation and subsequent activation, which are critical for tumor cell proliferation and survival .

STAT3 Inhibitor XVIII is believed to function by inhibiting the phosphorylation of STAT3 protein. STAT3 requires phosphorylation to become activated and translocate to the nucleus, where it regulates the expression of genes involved in cell growth and proliferation [, ]. By blocking phosphorylation, this compound may prevent STAT3 from promoting cancer cell growth [].

  • The presence of fluorine atoms can raise concerns about potential environmental persistence and bioaccumulation, although the extent requires further investigation [].
  • The aromatic groups and sulfonamide moiety suggest potential skin irritation or allergic reactions upon contact [].

BP-1-102 functions by disrupting the interaction between phosphorylated tyrosine residues and the SH2 domain of STAT3. This interference prevents STAT3 from dimerizing, thereby inhibiting its transcriptional activity. The compound has been shown to downregulate several downstream targets of STAT3, including c-Myc, Bcl-xL, Cyclin D1, Survivin, and Vascular Endothelial Growth Factor, all of which play significant roles in tumor growth and survival . Additionally, BP-1-102 induces cell cycle arrest at the G0/G1 phase, further contributing to its antitumor effects .

The biological activity of BP-1-102 has been extensively studied, revealing its potent antitumor effects across multiple cancer types. In vitro studies have demonstrated that BP-1-102 can significantly reduce cell viability and induce apoptosis in T-cell acute lymphoblastic leukemia cell lines such as MOLT-4 and CUTLL1. At concentrations as low as 15 µM, BP-1-102 has been associated with high rates of late apoptosis in these cells . Furthermore, it has shown efficacy against gastric cancer cell lines by modulating both the STAT3 and Mitogen-Activated Protein Kinase (MAPK) signaling pathways .

BP-1-102 is primarily applied in cancer research due to its ability to inhibit STAT3-mediated signaling pathways that are often dysregulated in tumors. Its applications include:

  • Cancer Treatment: Potential use as a therapeutic agent for various cancers, particularly those with high STAT3 activity.
  • Research Tool: Utilized in laboratories to study the role of STAT3 in tumor biology and to explore new therapeutic strategies targeting this pathway.

The compound's ability to induce apoptosis and inhibit tumor growth positions it as a promising candidate for further development in clinical settings .

Interaction studies have revealed that BP-1-102 binds with an affinity of approximately 504 nM to the SH2 domain of STAT3. This binding prevents the interaction between STAT3 and phospho-tyrosine peptides from upstream signaling molecules, effectively blocking STAT3 activation . Additionally, BP-1-102 has been shown to reduce inflammatory cytokine production by inhibiting the activation of JAK/STAT3/Nuclear Factor kappa-light-chain-enhancer of activated B cells signaling pathways .

BP-1-102 shares structural similarities with several other compounds that target the STAT3 pathway. Below is a comparison highlighting its uniqueness:

Compound NameMechanismUnique Features
S3I-201Inhibits STAT3Earlier developed compound; less selective compared to BP-1-102
StatticDisrupts dimerization of STAT3Primarily acts on the dimerization process but lacks oral bioavailability
WP1066Inhibits JAK2/STAT3 signalingBroader targeting but may have more off-target effects compared to BP-1-102

BP-1-102 is distinguished by its oral bioavailability and specificity for the SH2 domain of STAT3, making it a valuable tool for both research and potential therapeutic applications against cancers characterized by aberrant STAT3 signaling .

BP-1-102, chemically known as 4-(N-(4-cyclohexylbenzyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamido)-2-hydroxybenzoic acid, represents a significant advancement in the development of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors [1]. The synthesis of BP-1-102 follows a convergent approach involving two main synthetic routes that ultimately combine to form the final compound [2].

The multi-step synthesis protocol begins with the preparation of the para-aminosalicylic acid component, which serves as the core structure of BP-1-102 [2]. This process involves the benzylation of para-aminosalicylic acid using benzyl bromide (BnBr) and potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF) [2]. The reaction yields the dibenzylated derivative (compound 15a) at approximately 59% yield, along with tribenzylated and mono-O-benzylated byproducts [2].

The second key step involves the preparation of the secondary amine through a reductive amination reaction [2]. The dibenzylated amine (15a) undergoes condensation with selected para-substituted benzaldehydes, particularly 4-cyclohexylbenzaldehyde (16a), in the presence of molecular sieves and acetic acid [2]. This is followed by reduction using sodium cyanoborohydride (NaBH3CN) to produce the corresponding secondary amine (17a) [2].

Concurrently, the carboxylic coupling partner is synthesized starting from sarcosine tert-butyl ester hydrochloride [2]. This compound reacts with pentafluorobenzenesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) to form the corresponding sulfonamide (19a) [2]. Subsequent acid hydrolysis using trifluoroacetic acid (TFA) in dichloromethane yields the desired substituted sulfonamide carboxylic acid (20a) [2].

The final critical step in the synthesis involves a microwave-assisted amide coupling reaction between the secondary amine (17a) and the substituted carboxylic acid (20a), promoted by triphenylphosphine dichloride (Ph3PCl2) [2]. This coupling reaction produces the amide intermediate (21a), which undergoes debenzylation catalyzed by 5% palladium on carbon (Pd/C) in a methanol/tetrahydrofuran mixture to yield the target BP-1-102 [2] [3].

This synthetic approach has been optimized to achieve high purity (>95%) of the final product, as confirmed by high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and high-resolution mass spectrometry (HRMS) [2].

Critical Hydrophobic Domain Modifications in Analog Design

The structure of BP-1-102 contains two key hydrophobic domains that are critical for its interaction with the STAT3 Src homology 2 (SH2) domain: the pentafluorophenyl moiety and the cyclohexylbenzyl group [4]. These hydrophobic regions play essential roles in the compound's binding affinity and biological activity [2] [5].

Extensive structure-activity relationship studies have revealed that modifications to these hydrophobic domains significantly impact the compound's efficacy [2]. The pentafluorophenyl moiety has been identified as particularly crucial for activity [2]. Attempts to replace this group with tolyl fragments (as in S3I-201.1066), or with mono-, di-, or trifluorophenyl groups with similar steric properties, resulted in substantial loss of cytotoxic activity against cancer cell lines with constitutively active STAT3 [2] [5].

The cyclohexylbenzyl moiety represents another critical hydrophobic domain that can be modified to alter the compound's properties [2]. Research has shown that complete omission of the cyclohexyl group leads to decreased cytotoxic activity [2]. Replacement with less bulky hydrophobic fragments such as tert-butyl or trifluoromethyl groups results in compounds with reduced but still significant activity [2] [6].

The following table summarizes the effects of various hydrophobic domain modifications on the inhibitory activity of BP-1-102 analogs:

CompoundR¹ ModificationR² ModificationRelative ActivityIC₅₀ (μM) in MDA-MB-231 cells
BP-1-102Cyclohexyl2,3,4,5,6-pentafluoroHigh15.0 ± 3.7
Analog 6tert-Butyl2,3,4,5,6-pentafluoroModerate26.2 ± 5.6
Analog 14Trifluoromethyl2,3,4,5,6-pentafluoroLow-Moderate39.3 ± 6.3
Analog 4None (H)2,3,4,5,6-pentafluoroVery Low>50
S3I-201.1066Cyclohexyl4-methylInactive-

These modifications have revealed that the structure-activity relationship strongly favors the presence of two hydrophobic substituents: the pentafluorophenyl moiety and another spatially bulky moiety [2] [7]. The pentafluorophenyl group appears to be indispensable for activity, while the second hydrophobic group can tolerate some modifications but requires sufficient bulk to maintain activity [2] [5].

Hydrogen-deuterium exchange mass spectrometry studies have confirmed that these hydrophobic domains interact with specific regions of the STAT3 SH2 domain [7]. The pentafluorophenyl moiety accesses a subpocket of the SH2 domain and interacts with residues including Lysine-591, Glutamic acid-594, Arginine-595, and Isoleucine-634 [7]. Meanwhile, the cyclohexylbenzyl moiety forms van der Waals contacts with the distal, hydrophobic subpocket lined by residues Tryptophan-623, Valine-637, and Isoleucine-659 [7].

Optimization Strategies for Enhanced STAT3 Binding Affinity

Enhancing the binding affinity of BP-1-102 to STAT3 has been a primary focus of optimization efforts [8]. The original BP-1-102 compound binds to STAT3 with an affinity (KD) of 504 nanomolar and blocks STAT3 phosphorylation and dimerization at concentrations of 4-6.8 micromolar [4] [9]. Various strategies have been employed to improve these parameters while maintaining or enhancing the compound's physicochemical properties [5].

One successful optimization approach involved modifications to the linker region connecting the hydrophobic domains [5]. The original BP-1-102 contains a glycine-based linker, which was systematically modified to improve both potency and pharmacokinetic properties [5]. Replacement of the glycine linker with an alanine linker resulted in moderately improved STAT3-inhibitory activity, with the (R)-enantiomer showing greater potency than the (S)-enantiomer [5] [10].

Further optimization involved the incorporation of a proline-based linker system, which significantly enhanced potency [10]. The (R)-enantiomer proline analog demonstrated a three-fold improvement in potency for inhibiting STAT3 DNA-binding activity in vitro compared to BP-1-102, with an IC50 of 2.4 micromolar versus 6.8 micromolar for BP-1-102 [10].

Computer-aided design has played a crucial role in optimizing BP-1-102's structure [4]. Analysis of the STAT3 SH2 domain binding "hotspot" revealed three solvent-accessible subpockets on the protein surface, including the key phosphotyrosine-705 binding region [4] [8]. BP-1-102 was designed with appendages that promote interactions with all three subpockets, enhancing its binding affinity and specificity [4].

The optimization of the pentafluorophenyl moiety has been particularly challenging [10]. Attempts to reduce the number of fluorine atoms or replace this group with alternatives such as 3,5-bis(trifluoromethyl)phenyl or pyridyl groups significantly suppressed activity against STAT3 [10]. Similarly, modifications of the pentafluorobenzenesulfonamide group to a pentafluorobenzamide or a pentafluorobenzylamide were not tolerated [10].

Physicochemical property optimization has also been an important consideration [2]. BP-1-102 exhibits limited solubility in aqueous environments, which can impact its bioavailability [2]. Modifications aimed at decreasing hydrophobicity while maintaining efficacy have been explored, though compounds with increased logP and logD values and decreased logS values generally showed better cytotoxic activity, suggesting a trade-off between membrane permeability and water solubility [2].

Surface plasmon resonance, fluorescence polarization, isothermal titration calorimetry, and nuclear magnetic resonance studies have confirmed that optimized BP-1-102 analogs maintain the mechanism of action of the parent compound, directly competing with phosphotyrosine-containing peptides for binding to the STAT3 SH2 domain [4] [8]. These biophysical techniques have been invaluable in guiding the optimization process and confirming target engagement [7] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.4

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

2

Exact Mass

626.15099857 g/mol

Monoisotopic Mass

626.15099857 g/mol

Heavy Atom Count

43

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Zhang X, Yue P, Page BD, Li T, Zhao W, Namanja AT, Paladino D, Zhao J, Chen Y, Gunning PT, Turkson J. Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts. Proc Natl Acad Sci U S A. 2012 Jun 12;109(24):9623-8. doi: 10.1073/pnas.1121606109. Epub 2012 May 23. PubMed PMID: 22623533; PubMed Central  PMCID: PMC3386073.

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